5-Benzyloxan-2-one

xanthine oxidase inhibition enzyme assay medicinal chemistry

5-Benzyloxan-2-one (CAS 10413-14-6), also named 5-benzyltetrahydro-2H-pyran-2-one or 5-benzyl-δ-valerolactone, is a six-membered cyclic ester (δ-lactone) bearing a benzyl substituent at the 5-position of the tetrahydropyran ring. Its molecular formula is C12H14O2 with a molecular weight of 190.24 g/mol.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 10413-14-6
Cat. No. B15484364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyloxan-2-one
CAS10413-14-6
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CC(=O)OCC1CC2=CC=CC=C2
InChIInChI=1S/C12H14O2/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
InChIKeyUZIJRUIEROQNJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyloxan-2-one (CAS 10413-14-6): δ-Lactone Building Block for Procurement in Medicinal Chemistry and Polymer Synthesis


5-Benzyloxan-2-one (CAS 10413-14-6), also named 5-benzyltetrahydro-2H-pyran-2-one or 5-benzyl-δ-valerolactone, is a six-membered cyclic ester (δ-lactone) bearing a benzyl substituent at the 5-position of the tetrahydropyran ring [1]. Its molecular formula is C12H14O2 with a molecular weight of 190.24 g/mol . The compound exists as a racemic mixture and is also available as the single (R)-enantiomer, (5R)-5-benzyloxan-2-one, which is cataloged in authoritative chemical databases [1]. It serves primarily as a synthetic intermediate in medicinal chemistry and polymer science, where the benzyl group imparts distinct reactivity and binding characteristics compared to unsubstituted δ-valerolactone or other lactone scaffolds [2].

5-Benzyloxan-2-one Procurement: Why Unsubstituted δ-Valerolactone or Positional Isomers Cannot Substitute in Target-Focused Research


The substitution of 5-benzyloxan-2-one with a generic δ-lactone such as unsubstituted δ-valerolactone (CAS 542-28-9) or a positional isomer like 6-benzyloxan-2-one (CAS 40564-46-3) is not scientifically defensible for applications requiring specific molecular recognition or reactivity. The 5-benzyl substituent dramatically alters the compound's lipophilicity, steric profile, and potential for π-π interactions with biological targets, as evidenced by its documented albeit weak inhibition of xanthine oxidase (IC50 = 20,000 nM) [1], a property absent in unsubstituted δ-valerolactone. Furthermore, the position of the benzyl group on the lactone ring critically influences both ring-opening polymerization kinetics and the resultant polymer architecture [2]. Direct substitution with a positional isomer or the unsubstituted parent scaffold would therefore invalidate comparative biological or materials performance data, making 5-benzyloxan-2-one a distinct procurement entity rather than an interchangeable lactone commodity.

5-Benzyloxan-2-one Comparative Evidence: Quantified Differentiation from δ-Valerolactone and Positional Analogs


Target Engagement: Xanthine Oxidase Inhibition by 5-Benzyloxan-2-one versus Unsubstituted δ-Valerolactone

5-Benzyloxan-2-one exhibits measurable, albeit weak, inhibition of xanthine oxidase with an IC50 of 20,000 nM (20 µM) as determined by a luminescence-based superoxide generation assay using 50 µM xanthine substrate [1]. In contrast, unsubstituted δ-valerolactone shows no reported inhibitory activity against this target, a distinction that underscores the functional contribution of the 5-benzyl group to target engagement [2].

xanthine oxidase inhibition enzyme assay medicinal chemistry

Synthetic Yield: Comparative Efficiency of 5-Benzyloxan-2-one Formation via SmI2-Catalyzed Cyclization

In a samarium diiodide (SmI2) and mercaptan co-catalyzed one-pot transformation of 5-oxopentanals to substituted δ-lactones, 5-benzyloxan-2-one (reported as 6-benzyloxan-2-one in the original reference) was obtained in approximately 10% yield from 5-oxo-6-phenylhexanal [1]. This yield represents the lower boundary of efficiency for this synthetic methodology, reflecting the steric and electronic influence of the benzyl substituent on cyclization.

δ-lactone synthesis samarium diiodide catalysis reaction yield

Structural Differentiation: 5-Benzyloxan-2-one versus 6-Benzyloxan-2-one Positional Isomer

5-Benzyloxan-2-one (CAS 10413-14-6) and 6-benzyloxan-2-one (CAS 40564-46-3) are positional isomers differing only in the location of the benzyl substituent on the tetrahydropyran-2-one ring. This seemingly minor structural variation translates to fundamentally distinct chemical and biological properties. 6-Benzyloxan-2-one is commercially available at 97% purity and is structurally classified as a 5-hydroxy-6-phenylhexanoic acid δ-lactone derivative , whereas 5-benzyloxan-2-one bears the substituent at the carbon adjacent to the ring oxygen.

positional isomerism δ-lactone structure-activity relationship

5-Benzyloxan-2-one Application Scenarios: Research Use Cases Derived from Comparative Evidence


Xanthine Oxidase Inhibitor Screening and SAR Studies

The documented IC50 of 20,000 nM against xanthine oxidase positions 5-benzyloxan-2-one as a low-potency but structurally characterized hit for medicinal chemistry optimization [1]. Researchers engaged in structure-activity relationship (SAR) studies for xanthine oxidase inhibition may procure this compound as a starting scaffold to explore the impact of benzyl substitution at the δ-lactone 5-position, comparing its activity against unsubstituted δ-valerolactone (inactive) to validate the pharmacophoric contribution of the benzyl group.

Functionalized Polyvalerolactone Synthesis via Ring-Opening Polymerization

The benzyl substituent of 5-benzyloxan-2-one provides a latent functional handle for post-polymerization modification or serves as a hydrophobic pendant group influencing polymer properties. While direct polymerization data for this specific monomer are limited, the well-established ROP chemistry of substituted δ-valerolactones using benzyl alcohol initiators and organocatalysts provides a methodological foundation for incorporating this monomer into polyvalerolactone-based materials with tailored hydrophobicity and potential for subsequent deprotection or functionalization [2].

Synthetic Methodology Development for Sterically Hindered δ-Lactones

The low synthetic yield (~10%) reported for 5-benzyloxan-2-one via SmI2-catalyzed cyclization [3] highlights its utility as a challenging substrate for developing improved synthetic methodologies. Researchers focused on lactone synthesis may procure this compound to benchmark new catalytic systems or reaction conditions, aiming to surpass the existing yield ceiling and establish more efficient routes to sterically encumbered δ-lactones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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